molecular formula C9H13BrN2O B1525120 2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol CAS No. 1220034-65-0

2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol

Cat. No.: B1525120
CAS No.: 1220034-65-0
M. Wt: 245.12 g/mol
InChI Key: WFGFQTCIZIHBFG-UHFFFAOYSA-N
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Description

2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, a methyl group, and an ethanolamine moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, thiols, amines, polar aprotic solvents.

Major Products

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol is unique due to the presence of both the ethanolamine and N-methyl groups, which confer specific reactivity and potential biological activity

Properties

IUPAC Name

2-[(5-bromo-3-methylpyridin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-7-5-8(10)6-11-9(7)12(2)3-4-13/h5-6,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGFQTCIZIHBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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